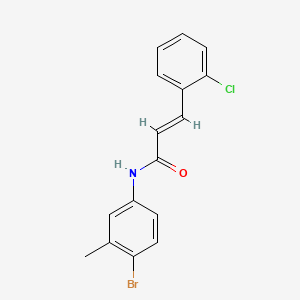![molecular formula C16H30N2O2 B6028542 1-(cyclohexylmethyl)-3-{[ethyl(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6028542.png)
1-(cyclohexylmethyl)-3-{[ethyl(methyl)amino]methyl}-3-hydroxy-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclohexylmethyl)-3-{[ethyl(methyl)amino]methyl}-3-hydroxy-2-piperidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound is also known as CX-5461 and is a small molecule inhibitor of RNA polymerase I transcription.
Mechanism of Action
CX-5461 works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). This inhibition leads to the disruption of ribosome biogenesis and the induction of DNA damage response pathways, ultimately leading to cell death in cancer cells with p53 mutations.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce cell cycle arrest and apoptosis in cancer cells, particularly those with p53 mutations. It has also been shown to decrease the levels of rRNA and ribosomal proteins in cancer cells, leading to a reduction in protein synthesis and cellular proliferation.
Advantages and Limitations for Lab Experiments
One advantage of CX-5461 is its specificity for cancer cells with p53 mutations, making it a potential targeted therapy for certain types of cancer. However, its effectiveness may be limited by the development of resistance mechanisms in cancer cells.
Future Directions
There are several potential future directions for the use of CX-5461 in scientific research. One area of interest is the development of combination therapies that target multiple pathways in cancer cells. Another area of interest is the use of CX-5461 in combination with immunotherapies to enhance the immune response against cancer cells. Additionally, further research is needed to understand the mechanisms of resistance to CX-5461 and to develop strategies to overcome this resistance.
Synthesis Methods
The synthesis of CX-5461 involves several steps, including the reaction of cyclohexylmethylamine with ethyl 2-oxo-4-piperidinecarboxylate, followed by the reduction of the intermediate product with sodium borohydride. The final step involves the reaction of the resulting compound with methyl iodide and hydroxylamine hydrochloride to obtain CX-5461.
Scientific Research Applications
CX-5461 has shown potential in the treatment of cancer, particularly in targeting cancer cells that have mutations in the p53 gene. It has been shown to inhibit the growth of tumor cells in vitro and in vivo, and has been tested in clinical trials for the treatment of solid tumors and hematological malignancies.
properties
IUPAC Name |
1-(cyclohexylmethyl)-3-[[ethyl(methyl)amino]methyl]-3-hydroxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-3-17(2)13-16(20)10-7-11-18(15(16)19)12-14-8-5-4-6-9-14/h14,20H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWUNTCOTMTNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1(CCCN(C1=O)CC2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-4-(3-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6028472.png)

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B6028482.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6028489.png)
![7-(3-methoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6028496.png)
![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6028500.png)
![3-[(diethylamino)methyl]-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6028504.png)

![ethyl 3-benzyl-1-{[3-(ethoxycarbonyl)-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6028527.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(4-fluorobenzyl)-2-piperazinone](/img/structure/B6028549.png)
![7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6028551.png)

![2-(2,5-dimethyl-3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6028561.png)